5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-7(2)11-9(12(20)21)6-18-19(11)10-4-3-8(5-17-10)13(14,15)16/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKOPZKUFDFACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130237 | |
| Record name | 5-(1-Methylethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135324-04-7 | |
| Record name | 5-(1-Methylethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135324-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H12F3N3O2 |
| Molecular Weight | 299.25 g/mol |
| IUPAC Name | 5-propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid |
| PubChem CID | 25312759 |
The biological activity of this compound is primarily attributed to its structural features, including the trifluoromethyl group and the pyrazole moiety, which are known to enhance lipophilicity and influence interactions with biological targets. Such structural characteristics allow the compound to potentially act as an inhibitor of various enzymes and receptors.
Biological Activities
Research has shown that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to this pyrazole have demonstrated significant antitumor effects. For instance, related pyrazole derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Properties : Studies indicate that pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition of TNF-α at specific concentrations .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases influenced by these enzymes. Research into related compounds has highlighted their ability to inhibit monoamine oxidase (MAO) and other enzymes critical in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Antitumor Effects : A study conducted by Xia et al. demonstrated that a structurally similar pyrazole derivative exhibited significant cell apoptosis in cancer cell lines with an IC50 value of 49.85 µM . This suggests that the compound may have similar potential.
- Inflammatory Response Modulation : Another study highlighted the anti-inflammatory effects of pyrazole compounds, where certain derivatives showed comparable effects to standard drugs like dexamethasone in inhibiting inflammatory cytokines .
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of pharmaceutical agents, particularly as a scaffold for designing new drugs. Its structure allows for modifications that can enhance biological activity.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Properties: Compounds similar to 5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid have been tested for anti-inflammatory effects. In vitro studies demonstrated that these compounds can reduce the production of pro-inflammatory cytokines .
Agrochemicals
The unique trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it suitable for use in agrochemicals.
Applications:
- Herbicides: The compound's structure is conducive to the development of novel herbicides. Its ability to inhibit specific enzymes in plants has been explored, leading to potential applications in crop protection .
- Pesticides: Similar compounds have been investigated for their efficacy as pesticides, targeting pests while minimizing harm to beneficial organisms .
Material Sciences
In material sciences, this compound can be utilized as a precursor for synthesizing advanced materials with specific properties.
Potential Applications:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that pyrazole-containing polymers exhibit improved performance under thermal stress .
- Nanotechnology: Its application in nanotechnology is being explored, particularly in creating nanomaterials for drug delivery systems or as catalysts in chemical reactions .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and pyrazole ring are primary sites for oxidation:
-
Carboxylic Acid Oxidation: Under strong oxidizing agents like KMnO₄ or CrO₃, the carboxylic acid can decarboxylate to form CO₂ and a pyrazole-pyridine derivative. This is often observed in high-temperature or acidic conditions .
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Pyrazole Ring Oxidation: The pyrazole ring’s C-3 position may undergo oxidation with H₂O₂ or peracids, yielding pyrazole N-oxide derivatives. For example, reaction with m-CPBA generates 1-[5-(trifluoromethyl)pyridin-2-yl]-4-carboxy-3-oxo-pyrazolidine .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Decarboxylation | KMnO₄, H₂SO₄, 100–120°C | CO₂ + 5-isopropyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole |
| Pyrazole N-oxidation | m-CPBA, DCM, RT | Pyrazole N-oxide derivative |
Reduction Reactions
The trifluoromethyl group and pyridine ring exhibit resistance to reduction, but targeted reductions are feasible:
-
Carboxylic Acid Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 4-(hydroxymethyl)-5-isopropyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole .
-
Pyridine Ring Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) partially reduces the pyridine ring to a piperidine derivative under high-pressure conditions (>50 bar) .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Carboxylic acid reduction | LiAlH₄, THF, 0°C → RT | 4-(hydroxymethyl)-pyrazole derivative |
| Pyridine hydrogenation | H₂ (50 bar), Pd/C, EtOH | Partially saturated pyridine-piperidine hybrid |
Substitution Reactions
Electrophilic substitution occurs at the pyridine and pyrazole rings, guided by the electron-withdrawing trifluoromethyl group:
-
Pyridine C-3 Substitution: The trifluoromethyl group directs electrophiles to the C-3 position of the pyridine ring. Chlorination with SOCl₂ yields 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives .
-
Pyrazole C-5 Functionalization: The isopropyl group at C-5 can be replaced via radical or nucleophilic pathways. For example, bromination with NBS generates 5-bromo-pyrazole intermediates .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Pyridine chlorination | SOCl₂, DMF, 80°C | 3-chloro-pyridine derivative |
| Pyrazole bromination | NBS, AIBN, CCl₄, reflux | 5-bromo-pyrazole intermediate |
Condensation and Cyclization
The carboxylic acid participates in amide and ester formation, enabling applications in drug discovery:
-
Amide Formation: Reaction with primary amines (e.g., benzylamine) using EDC/HOBt yields 4-carboxamide derivatives. These are intermediates in kinase inhibitor synthesis .
-
Esterification: Methanol/H₂SO₄ converts the acid to a methyl ester, improving solubility for further reactions .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide coupling | EDC, HOBt, DIPEA, DMF | 4-carboxamide derivative |
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester analog |
Industrial and Pharmacological Relevance
-
Agrochemical Synthesis: This compound serves as a precursor to herbicides like Clodinafop-propargyl, where the carboxylic acid is esterified with propargyl alcohol under Mitsunobu conditions .
-
Drug Development: Its pyrazole-pyridine scaffold is leveraged in kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) by functionalizing the carboxylic acid into bioisosteres like tetrazoles .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
- CAS : 1135324-04-7
- Molecular Formula : C₁₃H₁₂F₃N₃O₂
- Molecular Weight : 299.25 g/mol
- Key Substituents :
Physicochemical Properties :
- High lipophilicity due to the isopropyl and trifluoromethyl groups.
- The carboxylic acid group enables hydrogen bonding and metal coordination, making it suitable for biological targeting .
Table 1: Structural and Functional Comparison
Key Comparative Analyses
Electronic Effects: The target compound’s isopropyl group provides steric bulk without significant electronic perturbation, whereas dual CF₃ groups in the analogue (CAS 1013794-64-3) enhance electron-withdrawing effects, reducing nucleophilic reactivity .
Synthetic Accessibility :
- The target compound’s synthesis involves coupling pyrazole and trifluoromethylpyridine precursors, similar to methods in patents (e.g., POCl₃-mediated reactions) .
- Compounds with dual CF₃ groups require specialized fluorination steps, increasing production costs .
Biological Relevance :
- The carboxylic acid group in all compounds enables interactions with enzymes (e.g., kinases, proteases).
- The trifluoromethylpyridine moiety in the target compound improves metabolic stability compared to phenyl-substituted analogues .
Market Availability :
- The target compound is commercially available (American Elements), while analogues like CAS 1305711-84-5 are discontinued (CymitQuimica), likely due to synthesis complexity or stability issues .
Research Findings
- Patent Applications : Derivatives of the target compound are intermediates in synthesizing kinase inhibitors (e.g., EP 3 807 266 B1), highlighting their role in drug discovery .
- Structural Studies : X-ray crystallography of related pyrazolines (e.g., ) confirms the planarity of the pyrazole ring, critical for π-π stacking in target binding .
- Pharmacokinetics : The isopropyl group in the target compound balances lipophilicity and solubility, whereas CF₃-rich analogues exhibit higher logP values, risking bioavailability challenges .
Q & A
Q. What mechanistic insights can be gained from isotopic labeling studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
